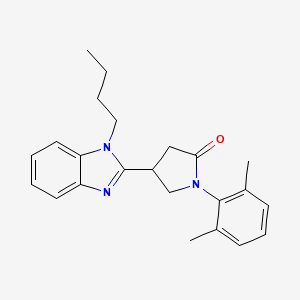

4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(1-butylbenzimidazol-2-yl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O/c1-4-5-13-25-20-12-7-6-11-19(20)24-23(25)18-14-21(27)26(15-18)22-16(2)9-8-10-17(22)3/h6-12,18H,4-5,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRDZVRPQYGKLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC=C4C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a member of the benzodiazole family, known for its diverse biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

- IUPAC Name : 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one

- Molecular Formula : C20H22N2O

- Molecular Weight : 310.41 g/mol

- LogP : 5.55 (indicating lipophilicity)

Physical Properties

| Property | Value |

|---|---|

| Heavy Atoms Count | 24 |

| Rotatable Bonds Count | 7 |

| Number of Rings | 3 |

| Polar Surface Area (Ų) | 35 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

Antimicrobial Activity

Recent studies have indicated that compounds containing benzodiazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of benzodiazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anthelmintic Activity

Research has identified anthelmintic properties in similar compounds through screening assays using Caenorhabditis elegans as a model organism. The compound was shown to induce paralysis in nematodes, suggesting potential for development as an anthelmintic agent .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines. In vitro assays revealed that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values indicated moderate potency compared to standard chemotherapeutics .

The proposed mechanism of action includes:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in rapidly dividing cells.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways through caspase activation.

Study 1: Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of various benzodiazole derivatives was assessed. The results showed that the compound significantly inhibited growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .

Study 2: Anticancer Activity

A study published in Cancer Letters explored the anticancer potential of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of benzodiazole compounds possess significant antimicrobial activity. For example, compounds similar to 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like cefotaxime .

Anticancer Activity

The anticancer potential of this compound is noteworthy. Research indicates that pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Antioxidant Effects

The antioxidant properties of benzodiazole derivatives are also significant. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one, and how can yield optimization be systematically evaluated?

- Methodological Answer : A multi-step synthesis approach is typically employed. For example, a modified Ullmann coupling or nucleophilic substitution can introduce the benzodiazole moiety. Key steps include:

- Reagent Selection : Use DMF as a solvent for polar intermediates and potassium carbonate as a base for deprotonation (common in heterocyclic syntheses) .

- Reaction Monitoring : Track progress via TLC (e.g., silica gel plates, UV visualization) and confirm completion by the disappearance of starting materials .

- Yield Optimization : Vary reaction time (e.g., 20–24 hours at 150°C) and stoichiometry (e.g., 1.1–1.3 equivalents of alkylating agents). Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization improves purity .

- Validation : Confirm structure via -NMR (e.g., aromatic protons at δ 7.61 ppm, alkyl chain signals at δ 1.96–3.30 ppm) and mass spectrometry .

Q. How should researchers design initial stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Use a factorial design to test pH (2.0, 7.4, 10.0) and temperature (25°C, 40°C, 60°C). Prepare buffered solutions (e.g., ammonium acetate for pH 6.5 adjustments) .

- Sampling Intervals : Collect aliquots at 0, 7, 14, and 30 days. Analyze degradation via HPLC (C18 column, UV detection at λmax ~250 nm) .

- Data Interpretation : Calculate degradation kinetics (zero/first-order models) and identify degradation products via LC-MS .

Advanced Research Questions

Q. What experimental frameworks are suitable for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate prior assays (e.g., kinase inhibition, cytotoxicity) under standardized conditions (e.g., ATP concentration, cell lines like HEK293 or HepG2). Control for variables like solvent (DMSO concentration ≤0.1%) .

- Mechanistic Profiling : Use SPR (surface plasmon resonance) to measure binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic parameters. Cross-validate with in silico docking (AutoDock Vina) .

- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from disparate studies, assessing heterogeneity via I² statistics .

Q. How can researchers integrate this compound into a pharmacokinetic study using a split-split plot design to evaluate tissue distribution?

- Methodological Answer :

- Design Structure : Adapt the split-split plot model from agricultural studies (e.g., rootstock experiments) :

- Main Plots : Administration routes (oral, IV, IP).

- Subplots : Dosage levels (e.g., 10 mg/kg, 50 mg/kg).

- Sub-Subplots : Timepoints (1h, 6h, 24h post-dose).

- Sampling : Collect plasma, liver, and kidney samples (n=5 per group). Quantify compound levels via LC-MS/MS (LOQ ≤1 ng/mL) .

- Analysis : Use mixed-effects models (e.g., SAS PROC MIXED) to account for nested variability .

Q. What methodological frameworks guide the assessment of this compound’s environmental fate and ecotoxicological impact?

- Phase 1 (Lab) : Determine logP (shake-flask method), aqueous solubility (OECD 105), and photodegradation half-life (Xe-arc lamp exposure) .

- Phase 2 (Microcosm) : Evaluate biodegradation (OECD 301F) and bioaccumulation in Daphnia magna (OECD 305) .

- Phase 3 (Field) : Monitor soil/water residues near pharmaceutical waste sites via SPE-LC-MS .

Methodological Frameworks

Q. How can Bruyne’s quadripolar model be applied to structure research on this compound’s mechanism of action?

- Methodological Answer :

- Theoretical Pole : Link to kinase inhibition theories (e.g., ATP-binding pocket competition) .

- Epistemological Pole : Define criteria for validating target engagement (e.g., IC50 vs. Ki values) .

- Morphological Pole : Select assays (e.g., Western blot for phosphorylation) and animal models (e.g., xenograft mice) .

- Technical Pole : Standardize protocols (e.g., cell passage number, serum starvation duration) .

Q. What strategies mitigate batch-to-batch variability during scaled-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR for real-time reaction monitoring .

- Quality-by-Design (QbD) : Optimize critical parameters (e.g., mixing speed, cooling rate) via DoE (Design of Experiments) .

- Specifications : Enforce strict limits for impurities (e.g., ≤0.15% by HPLC) and residual solvents (ICH Q3C guidelines) .

Data Presentation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.